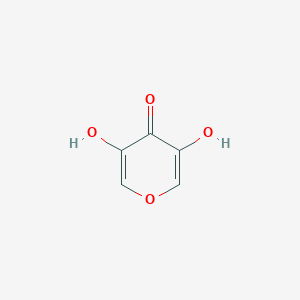
3,5-Dihydroxy-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-4H-pyran-4-one is a heterocyclic organic compound known for its significant role in various chemical and biological processes. It is often encountered as an intermediate in the Maillard reaction, which is crucial in food chemistry for the development of flavors and colors during the cooking process . This compound is also recognized for its potent antioxidant properties, making it a subject of interest in both food science and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4H-pyran-4-one can be synthesized through several methods. One common approach involves the Maillard reaction, where reducing sugars react with amino acids under heat . This reaction typically occurs at temperatures around 150°C, and the presence of specific amino acids like proline can enhance the formation of this compound .
Industrial Production Methods: In industrial settings, the compound can be produced by optimizing the Maillard reaction conditions, such as adjusting the reactant ratios, temperature, and reaction time. The use of solid-state models and controlled environments ensures a higher yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dihydroxy-4H-pyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Its enol structure makes it particularly reactive in oxidation reactions, where it can form hydroxymaltol, another compound with strong antioxidant properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are typically employed.
Substitution: Halogenation reactions can occur using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include hydroxymaltol and various substituted derivatives, which retain the antioxidant properties of the parent compound .
Applications De Recherche Scientifique
3,5-Dihydroxy-4H-pyran-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The antioxidant activity of 3,5-Dihydroxy-4H-pyran-4-one is primarily due to its enol structure, which allows it to donate hydrogen atoms and neutralize free radicals . This mechanism involves the stabilization of the radical form through resonance, making it an effective scavenger of reactive oxygen species .
Comparaison Avec Des Composés Similaires
3,5-Dihydroxy-4H-pyran-4-one is structurally similar to other pyranones like hydroxymaltol and maltol. its unique enol structure provides it with superior antioxidant properties compared to its analogs . Other similar compounds include:
Hydroxymaltol: Known for its antioxidant properties but less effective than this compound.
Maltol: Commonly used as a flavor enhancer in the food industry but with lower antioxidant activity.
Propriétés
Formule moléculaire |
C5H4O4 |
|---|---|
Poids moléculaire |
128.08 g/mol |
Nom IUPAC |
3,5-dihydroxypyran-4-one |
InChI |
InChI=1S/C5H4O4/c6-3-1-9-2-4(7)5(3)8/h1-2,6-7H |
Clé InChI |
IGFDAUIQLNDPME-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=CO1)O)O |
Synonymes |
rubiginol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















